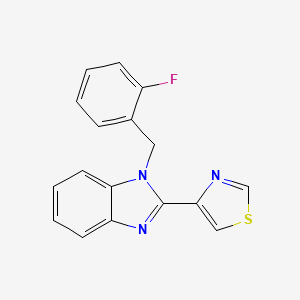

![molecular formula C21H21NO3 B5546167 2-[4-(diethylamino)-2-methoxybenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5546167.png)

2-[4-(diethylamino)-2-methoxybenzylidene]-1H-indene-1,3(2H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[4-(diethylamino)-2-methoxybenzylidene]-1H-indene-1,3(2H)-dione, also known as DMABI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Molecular Glasses and Non-linear Optical Materials

Arylmethylene-1,3-indandione Based Molecular Glasses

Research demonstrates that derivatives of the arylmethylene-1,3-indandione structure, including 2-[4-(diethylamino)-2-methoxybenzylidene]-1H-indene-1,3(2H)-dione, can be used to create molecular glasses. These glasses exhibit significant third-order non-linear optical properties, making them suitable for applications in non-linear optics. The study utilized the Maker-fringe technique for third harmonic generation measurements, highlighting their potential in optical devices (Seniutinas et al., 2012).

Organic Synthesis and Crystallography

Zwitterionic and Free Forms of Arylmethyl Meldrum's Acids

This compound is part of a class of C-alkyl derivatives of Meldrum's acid, showcasing varied molecular conformations and crystal packing arrangements influenced by substituents. The study provides insight into the compound's structural aspects, beneficial for designing molecular structures with specific physical properties (Mieriņa et al., 2015).

Non-linear Optical Properties of Novel Styryl Dyes

Non-linear Optical Properties

The compound's derivatives have been investigated for their third-order non-linear optical properties. Studies using the Z-scan technique revealed significant non-linear refractive indices and absorption coefficients. These findings suggest the compound's derivatives as promising materials for non-linear optical applications, potentially suitable for optical power limiting devices (Shettigar et al., 2009).

Antiviral Activity

Inhibition of NS2B-NS3 WNV Protease

Derivatives of 2-arylidene indan-1,3-diones, synthesized through a simple Knoevenagel procedure, have been evaluated for their inhibitory activity against the NS2B-NS3 protease of the West Nile Virus (WNV). Certain hydroxylated derivatives showed effectiveness in impairing enzyme activity, suggesting potential antiviral applications (Oliveira et al., 2018).

Photochromism and Photomagnetism

Biindenylidene-Dione Derivatives

A study on [2,2'-Bi-1H-indene]-1,1'-dione-3,3'-dihydroxyl-3,3'-diethyl derivatives showed photochromism from yellow to green in a single crystalline phase. This transition also generated a stable organic radical, detected by electron spin resonance spectroscopy, indicating potential applications in photomagnetic devices and materials (Xu et al., 2002).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[[4-(diethylamino)-2-methoxyphenyl]methylidene]indene-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c1-4-22(5-2)15-11-10-14(19(13-15)25-3)12-18-20(23)16-8-6-7-9-17(16)21(18)24/h6-13H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGGJTWGPZXYGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl]carbonyl}pyridine](/img/structure/B5546085.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-morpholin-4-ylbenzamide](/img/structure/B5546096.png)

![1-benzyl-N-[2-(4-chlorophenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5546100.png)

![2-(2-chlorophenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5546108.png)

![2-{[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5546116.png)

![methyl 1-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5546117.png)

![(3R*,4S*)-3,4-dimethyl-1-{[4-(methylthio)phenyl]acetyl}piperidin-4-ol](/img/structure/B5546123.png)

![ethyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B5546132.png)

![methyl 4-{[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]oxy}benzoate](/img/structure/B5546184.png)